10H-Phenoxazine-3,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
4935-76-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C12H11N3O/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H,13-14H2 |
InChI Key |
LBBGQVDQCQRMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Fundamental Synthetic Routes to 10H-Phenoxazine-3,7-diamine and its Derivatives
The construction of the this compound skeleton and its substituted analogues can be achieved through several distinct synthetic pathways.
Reductive amination is a cornerstone method for the functionalization of the primary amino groups at the 3- and 7-positions of the phenoxazine (B87303) core, leading to a wide array of N-alkylated derivatives. This reaction typically involves the condensation of the diamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.
A significant finding in the chemistry of related heterocyclic diamines is the selective alkylation of the pendant amino groups at positions 3 and 7, with little to no competing alkylation at the bridging amino group at the 10-position. google.comepo.org This chemoselectivity is advantageous, allowing for the direct synthesis of N,N'-disubstituted derivatives without the need for protecting the N10-position. The reaction proceeds efficiently with various aldehydes and ketones under standard reductive amination conditions. google.comwipo.int Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and catalytic hydrogenation. youtube.comsci-hub.ru STAB is often preferred in laboratory and industrial settings due to its mildness, tolerance of acidic conditions, and operational simplicity, which prevents the uncontrolled generation of hydrogen gas that can occur with other borohydrides in acid. sci-hub.ru
| Reducing Agent | Typical Carbonyl Source | Catalyst/Additive | Key Features |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Acetic Acid | Mild, high chemoselectivity, suitable for acid-sensitive substrates. sci-hub.ru |
| Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones | Mild Acid (e.g., H+) | Effective at neutral or slightly acidic pH; toxic cyanide byproduct. youtube.com |
| H2/Catalyst | Aldehydes, Ketones | Pd/C, PtO2, Raney Ni | "Green" method, can sometimes lead to over-reduction of other functional groups. sci-hub.ru |
| Formic Acid | Formaldehyde | None (acts as reductant and acid source) | Specific for methylation (Eschweiler-Clarke reaction). youtube.com |
A classical and fundamental approach to synthesizing this compound involves the dinitration of a parent phenoxazine ring, followed by the reduction of the resulting dinitro compound. The phenoxazine nucleus is electron-rich and readily undergoes electrophilic substitution.
The key steps are:
Nitration : The phenoxazine core is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or sodium nitrite (B80452) in acetic acid, to introduce two nitro groups onto the aromatic rings. google.com The directing effects of the oxygen and nitrogen heteroatoms favor substitution at the 3 and 7 positions.
Reduction : The isolated 3,7-dinitrophenoxazine intermediate is then subjected to reduction. A variety of reducing agents can accomplish this transformation, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal-acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This step converts the nitro groups into the desired primary amines, yielding this compound. google.com
This two-step sequence is a robust and scalable method for accessing the title compound. A similar strategy has been documented for the synthesis of 2,3-dinitrophenoxazines from 2-aminophenol (B121084) and 1,2-difluoro-4,5-dinitrobenzene (B1590526), highlighting the utility of nitrated precursors. nih.govsemanticscholar.org
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Electrophilic Nitration | HNO3/H2SO4 or NaNO2/CH3COOH | 3,7-Dinitro-10H-phenoxazine |
| 2 | Nitro Group Reduction | H2, Pd/C or Sn/HCl | This compound |
Modern synthetic chemistry offers powerful tools for C-N and C-C bond formation through transition-metal-catalyzed cross-coupling reactions. researchgate.net These methods can be applied to construct the phenoxazine ring system itself or to introduce functional groups.
Buchwald-Hartwig Amination : This reaction is a potent method for forming aryl-amine bonds. It could be hypothetically employed by coupling a 3,7-dihalo-10H-phenoxazine with an amine source (like ammonia (B1221849) or a protected equivalent) using a palladium or copper catalyst. Alternatively, a precursor like a diaminophenol could be coupled with a dihalobenzene derivative in an intramolecular or sequential fashion.
Suzuki Coupling : This reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, a 3,7-dihalo-10H-phenoxazine could be reacted with various aryl or vinyl boronic acids to synthesize C-C functionalized derivatives at the 3 and 7 positions. This is particularly useful for tuning the electronic and photophysical properties of the phenoxazine core.
While direct examples for the synthesis of the title compound are not prevalent, the synthesis of related substituted phenoxazines often relies on these techniques. nih.gov For example, palladium-catalyzed systems are effective for coupling aryl bromides with sources of acetylene, demonstrating the utility of these catalysts for modifying halogenated phenoxazine intermediates. beilstein-journals.org
| Reaction Name | Bond Formed | Coupling Partners | Catalyst System (Example) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl C-N | Aryl Halide + Amine | Pd(OAc)2 + Ligand (e.g., SPhos, XPhos) |
| Suzuki Coupling | Aryl C-C | Aryl Halide + Boronic Acid | Pd(PPh3)4 or other Pd(0) source |
| Sonogashira Coupling | Aryl C-C (alkyne) | Aryl Halide + Terminal Alkyne | Pd/Cu catalyst system beilstein-journals.org |
The 3,7-diamine functionality of the title compound makes it an ideal substrate for condensation reactions with carbonyl compounds. The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound is a classic method for synthesizing quinoxalines. researchgate.net Similarly, the two primary amine groups of this compound can react with various aldehydes and ketones.
Schiff-base Formation : Reaction with two equivalents of an aldehyde or ketone under dehydrating conditions can yield a bis-imine derivative. These Schiff bases are versatile intermediates themselves, which can be used in further transformations.
Cyclocondensation : If a dicarbonyl compound is used, complex heterocyclic systems can be formed. For example, condensation with a 1,2-dicarbonyl compound like diacetyl would lead to the formation of a new pyrazine (B50134) ring fused to the phenoxazine structure. These reactions are often catalyzed by acids or bases. mdpi.com
A more recent and atom-economical approach to the phenoxazine core involves the direct dehydrogenative coupling of substituted phenols. An O2-mediated dehydrogenative phenoxazination has been reported for the synthesis of various phenoxazine derivatives. nih.gov This method typically involves the oxidation of substituted 2-aminophenols or the coupling of two phenol (B47542) units, often facilitated by a metal catalyst or an enzymatic system like laccase. nih.gov This strategy avoids pre-functionalization (e.g., halogenation) of the starting materials, representing a greener synthetic route. nih.gov
Functionalization and Derivatization Strategies
Once the this compound core is formed, it can be readily functionalized at three key positions: the N10-amine and the C3/C7-amines.
N-Alkylation of C3/C7 Amines : As discussed, reductive amination is a primary tool for selectively introducing alkyl groups onto the 3- and 7-amino positions. google.comepo.org This allows for the synthesis of derivatives like N,N,N',N'-tetraethyl-10H-phenoxazine-3,7-diamine. echemi.com
N-Acylation of the N10 Amine : The secondary amine at the 10-position is nucleophilic and can be readily acylated. For example, reaction with benzoyl chloride leads to the formation of 10-benzoyl derivatives. echemi.comsielc.com This functionalization significantly alters the electronic properties of the heterocyclic system.
C-Substitution on the Aromatic Rings : Further substitution on the carbon atoms of the benzene (B151609) rings can be achieved through electrophilic aromatic substitution if the ring is sufficiently activated, or via cross-coupling reactions if a halogenated phenoxazine precursor is used. nih.gov
These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.
| Position(s) | Reaction Type | Example Reagent | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| C3-NH2, C7-NH2 | Reductive Amination | Acetaldehyde, NaBH(OAc)3 | N,N'-Dialkyl-diamine | google.com, epo.org |
| N10-H | N-Acylation | Benzoyl Chloride | 10-Acyl-phenoxazine | echemi.com, sielc.com |
| C4 (or other C-H) | Cross-Coupling (from halo-precursor) | Arylboronic Acid | C-Aryl-phenoxazine | nih.gov |
Alkylation at Nitrogen Centers (e.g., N-10 position, pendant amino groups)
The alkylation of this compound presents a study in selectivity. The molecule possesses three primary sites for alkylation: the secondary amine at the N-10 position and the primary amino groups at the C-3 and C-7 positions. The reactivity of these sites can be selectively controlled by the choice of reaction conditions.
In analogous systems like 10H-phenothiazine-3,7-diamine, selective alkylation of the pendant amino groups at the 3- and 7-positions can be achieved through reductive amination. nih.govnih.govwipo.intgoogle.com This method involves reacting the diamine with an aldehyde or ketone under reductive conditions. nih.govnih.govwipo.intgoogle.com Surprisingly, this reaction shows high selectivity for the pendant amines over the bridging N-10 amine, even leading to dialkylation at the C-3 and C-7 positions with minimal reaction at N-10. nih.govgoogle.com This selectivity is advantageous for synthesizing derivatives where the core N-10 position is intended to remain unsubstituted. nih.gov
Conversely, alkylation at the N-10 position is also a common and important transformation, often a key step in the synthesis of phenoxazine-based photoredox catalysts and other functional materials. nih.gov This reaction typically proceeds by deprotonating the N-10 amine with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkyl halide.
| Reaction Type | Reagents | Primary Site of Reaction | Product Type |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Pendant Amino Groups (C3, C7) | N,N'-substituted-10H-Phenoxazine-3,7-diamine |
| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | N-10 Position | 10-Alkyl-10H-Phenoxazine-3,7-diamine |
Halogenation and Subsequent Cross-Coupling
Halogenation of the phenoxazine core introduces versatile functional handles for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. The electron-rich nature of the aromatic rings makes them susceptible to electrophilic halogenation.
For the related phenothiazine (B1677639) scaffold, di-halogenation at the 3 and 7 positions can be achieved by treating the parent compound with a halogen source like a hydrogen halide in the presence of an oxidant such as hydrogen peroxide. researchgate.net The synthesis of derivatives like 3,7-dibromo-10-hexyl-10H-phenoxazine confirms that similar transformations are readily achievable on the phenoxazine core. nih.gov
These halogenated phenoxazines are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govacs.orgwikipedia.org This reaction is a powerful tool for forming carbon-nitrogen bonds and has been extensively used to couple phenoxazine with various aryl and heterocyclic fragments. nih.govacs.orgscielo.br For instance, brominated phenoxazine can be coupled with amines in the presence of a palladium catalyst and a suitable ligand to yield complex donor-acceptor molecules. nih.gov Similarly, Suzuki-Miyaura coupling of bromo-phenoxazines with aryl boronic acids is employed to introduce aryl substituents onto the core, significantly modifying the electronic and photophysical properties. nih.gov
| Coupling Reaction | Reactants | Catalyst/Ligand System (Example) | Product |
| Buchwald-Hartwig | Halogenated Phenoxazine, Amine | Pd(OAc)₂, P(t-Bu)₃ | N-Aryl/Heteroaryl Phenoxazine Derivative |
| Suzuki-Miyaura | Halogenated Phenoxazine, Aryl Boronic Acid | Palladium Catalyst, Phosphine Ligand | C-Aryl Phenoxazine Derivative |
Nitration and Reduction of Nitro Groups
Nitration is a classic electrophilic aromatic substitution that can be applied to the phenoxazine ring system to install nitro groups, which are valuable synthetic intermediates. These electron-withdrawing groups can subsequently be reduced to amino groups, providing a route to various substituted aminophenoxazines.
The synthesis of various nitrophenoxazines, such as 1-nitro and 2,3-dinitro derivatives, has been reported. nih.govresearchgate.netacs.org For example, reacting 2-aminophenol derivatives with 1,2-difluoro-4,5-dinitrobenzene yields 2,3-dinitrophenoxazines. acs.org The nitro groups strongly influence the electronic properties of the molecule and can be displaced by nucleophiles. acs.org
The reduction of a nitro group on the phenoxazine core to a primary amine is a standard transformation, typically accomplished using reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or zinc in acetic acid. uobaghdad.edu.iq This provides a versatile pathway to synthesize substituted 10H-phenoxazine-3,7-diamines or to introduce additional amino functionalities at other positions on the aromatic rings.
Phosphorylation Reactions
Phosphorylation at the N-10 position of the phenoxazine scaffold is a transformation that can impart unique properties to the molecule. While specific examples for this compound are less common in the literature, the reactivity is well-documented for the parent 10H-phenothiazine. N-phosphorylated phenothiazine can be synthesized, though the products can sometimes be unstable. The reaction conditions, particularly the choice of base and solvent, are critical for achieving good yields.
Formation of Carbamoyl (B1232498) Derivatives
The introduction of a carbamoyl group, typically at the N-10 position, is another method to derivatize the phenoxazine core. This can be achieved by reacting the N-10 amine with a carbamoyl chloride or an isocyanate. While direct literature on carbamoylation of this compound is scarce, the successful synthesis of N-10-acyl derivatives, such as 10-benzoyl-phenoxazines, strongly suggests that carbamoylation is a feasible and analogous transformation. The reaction would likely proceed by deprotonation of the N-10 position followed by nucleophilic attack on the electrophilic carbonyl carbon of the carbamoylating agent.
Reaction Mechanisms and Selectivity Considerations
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying the aromatic rings of this compound. The general mechanism proceeds in two steps: initial attack by the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
The regioselectivity of this substitution is dictated by the existing substituents on the benzene rings. wikipedia.orgyoutube.comyoutube.com In this compound, the amino groups at C-3 and C-7 are powerful activating groups. wikipedia.orglibretexts.org Through resonance, they donate electron density to the aromatic system, particularly at the ortho and para positions relative to themselves. youtube.comyoutube.com This increased electron density makes these positions more nucleophilic and better able to attack incoming electrophiles. libretexts.orgyoutube.com Furthermore, the positive charge of the arenium ion intermediate is more effectively stabilized when the electrophile adds to these positions, as the lone pair of the nitrogen can participate in resonance stabilization.
Therefore, electrophilic substitution on this compound is strongly directed to the positions ortho and para to the amino groups. The available positions are C-2, C-4, C-6, and C-8. The specific outcome can be influenced by steric hindrance, but the electronic directing effect of the amino groups is the dominant factor. wikipedia.org
| Position | Activating/Deactivating Group | Directing Effect | Predicted Substitution Sites |
| C-3 (-NH₂) | Strong Activator | Ortho, Para | C-2, C-4 |
| C-7 (-NH₂) | Strong Activator | Ortho, Para | C-6, C-8 |
| N-10 (-NH-) | Activator | Ortho, Para | C-1, C-4, C-6, C-9 |
| O-5 (-O-) | Activator | Ortho, Para | C-4, C-6 |
Nucleophilic Substitution of Hydrogen Pathways
Direct nucleophilic substitution of a hydrogen atom (SNH) on an aromatic ring is a challenging transformation that typically requires specific activating features within the substrate, such as the presence of strong electron-withdrawing groups, or the use of oxidative conditions. In the case of this compound, the phenoxazine ring is electron-rich, a characteristic that is intensified by the two electron-donating amino groups at the 3- and 7-positions. This high electron density generally makes the aromatic core less susceptible to attack by nucleophiles.
However, pathways for the formal substitution of hydrogen by nucleophiles can be achieved through oxidative nucleophilic substitution of hydrogen (ONSH) mechanisms. In such reactions, an external oxidant is used to facilitate the removal of a hydride ion or its equivalent. While direct ONSH reactions on this compound itself are not extensively documented in the literature, related transformations on the broader phenoxazine and heterocyclic amine classes provide insight into potential pathways. For instance, the amination of 3-nitropyridines has been shown to proceed via an ONSH pathway, where the reaction occurs para to the activating nitro group. thieme-connect.de
Another relevant pathway is the direct C-H amination, which often involves transition metal catalysis or photoredox catalysis to generate a reactive intermediate that can undergo C-N bond formation. These modern synthetic methods bypass the need for pre-functionalized starting materials. For example, direct dehydrogenative α-C-H amination of tetrahydroquinolines has been achieved using selective aerobic copper catalysis, highlighting a strategy for C-H functionalization in nitrogen-containing heterocycles. rsc.org While not a direct substitution of an aromatic hydrogen, it demonstrates the feasibility of forming C-N bonds from C-H bonds in related systems.
The table below summarizes some related C-H functionalization and nucleophilic substitution reactions on heterocyclic compounds, which could, in principle, be adapted to the this compound core.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | 3-Nitropyridine | Aminopyridine derivatives | 3-Nitro-N,N'-dipyridinylamines | thieme-connect.de |
| Direct Dehydrogenative α-C-H Amination | Tetrahydroquinolines | Various amino agents, Aerobic copper catalysis | 2-Aminoquolines | rsc.org |
| Brønsted Acid Catalyzed C-H Amination | Arenes | N-Aryl Phenoxazines, Azo group enablement | N-Naphthyl Phenoxazines | nih.gov |
Regioselectivity in Amination and Substitution Reactions
The regioselectivity of substitution reactions on the this compound scaffold is a critical aspect for the synthesis of well-defined derivatives. The directing effects of the existing amino groups and the inherent reactivity of the phenoxazine ring system determine the position of incoming substituents.
The amino groups at positions 3 and 7 are powerful ortho- and para-directing activators for electrophilic aromatic substitution. However, for nucleophilic substitution reactions, the scenario is more complex. In the absence of strong electron-withdrawing groups, nucleophilic attack on the aromatic rings is disfavored. If a nucleophilic substitution of hydrogen were to be forced, for instance under oxidative conditions, the regioselectivity would be influenced by a combination of steric and electronic factors. The most likely positions for substitution would be those that are least deactivated by the electron-donating amino groups, or those activated by an in-situ generated directing group.
In related systems, the regioselectivity of C-H functionalization is often controlled by the catalyst and any directing groups present on the substrate. For example, palladium-catalyzed C-H functionalization of quinolines can be directed to various positions depending on the reaction conditions and the use of a directing group. mdpi.com
The table below presents findings on the regioselectivity of substitution reactions on phenoxazine and related heterocyclic systems, which can serve as a guide for predicting the outcomes on this compound.
| Substrate | Reaction | Position of Substitution | Directing Influence | Reference |
| Phenoxazine | Suzuki Cross-Coupling with Brominated Phenoxazine | 3 and 7 | Position of Bromine | acs.org |
| Quinoline N-oxide | Palladium-catalyzed Arylation | 2 | N-oxide group | mdpi.com |
| 3-Nitropyridine | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | para to nitro group (position 4) | Nitro group | thieme-connect.de |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 10H-Phenoxazine-3,7-diamine, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound is expected to reveal the chemical shifts and coupling patterns of its aromatic and amine protons. The introduction of two electron-donating amino groups at the 3 and 7 positions of the phenoxazine (B87303) core significantly influences the electron density of the aromatic rings, leading to upfield shifts of the aromatic protons compared to the unsubstituted phenoxazine.
The protons on the benzene (B151609) rings will exhibit complex splitting patterns due to spin-spin coupling. The protons at positions 1, 2, 4, 6, 8, and 9 will each produce distinct signals. The N-H proton of the phenoxazine ring and the protons of the two amino groups will likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
To illustrate the expected shifts, the ¹H-NMR data for related compounds are presented below.
| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Amine Protons (ppm) |
| Aniline | CDCl₃ | 6.7-7.2 hmdb.ca | 3.6 (broad s) researchgate.net |
| p-Phenylenediamine | CDCl₃ | 6.6 (s) chemicalbook.com | 3.3 (broad s) researchgate.net |
| Phenoxazine | DMSO-d₆ | 6.5-6.8 chemicalbook.com | 8.2 (s, N-H) chemicalbook.com |
| ((4-hexylphenyl)(10H-phenoxazin-10-yl)methanone) | Not Specified | 6.9-7.35 researchgate.net | - |
| (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone | Not Specified | 6.90-7.92 researchgate.net | - |
This table presents data for related compounds to infer the spectral properties of this compound.
Based on these data, the aromatic protons of this compound are predicted to appear in the range of 6.0-7.0 ppm, shifted upfield due to the strong electron-donating effect of the amino groups. The N-H proton of the phenoxazine ring is expected to be in the downfield region, while the amino group protons will likely be observed as a broad signal around 3-4 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of six distinct signals for the aromatic carbons are expected, as the molecule possesses a plane of symmetry. The carbons bearing the amino groups (C3 and C7) and the carbons of the central ring attached to nitrogen and oxygen (C4a, C5a, C10a, and C11a) will have characteristic chemical shifts.
The electron-donating amino groups will cause a significant upfield shift for the carbons ortho and para to them (C2, C4, C6, and C8) and a downfield shift for the ipso-carbons (C3 and C7).
The expected chemical shifts can be estimated by considering the data for related structures.
| Compound | Solvent | Chemical Shift (δ) of Aromatic Carbons (ppm) |
| Aniline | CDCl₃ | 115.1 (C4), 118.5 (C2, C6), 129.2 (C3, C5), 146.6 (C1) hmdb.ca |
| p-Phenylenediamine | CDCl₃ | 116.9 (C2, C3, C5, C6), 139.9 (C1, C4) chemicalbook.com |
| Phenoxazine | DMSO-d₆ | 113.1, 115.4, 121.3, 122.9, 134.4, 143.9 chemicalbook.com |
| Phenazine (B1670421) | CDCl₃ | 129.3, 130.4, 143.7 chemicalbook.com |
This table presents data for related compounds to infer the spectral properties of this compound.
For this compound, the carbons directly attached to the amino groups (C3 and C7) are expected to be significantly shielded, appearing at lower chemical shifts compared to the unsubstituted phenoxazine. Conversely, the carbons at positions 2, 4, 6, and 8 will also experience shielding. The quaternary carbons in the central ring will have shifts influenced by both the nitrogen and oxygen heteroatoms.
Nitrogen-15 Cross-Polarization Magic-Angle Spinning (¹⁵N CP/MAS NMR)
Solid-state ¹⁵N CP/MAS NMR is a powerful technique for studying the nitrogen environments in solid samples, providing insights into polymorphism, conformation, and hydrogen bonding. nih.gov For this compound, three distinct nitrogen signals would be expected: one for the central phenoxazine nitrogen (N10) and one for the two equivalent amine nitrogens (at C3 and C7).
While specific ¹⁵N NMR data for this compound is not available, studies on related aromatic amines and heterocyclic compounds can provide a reference range for the expected chemical shifts. mdpi.com The chemical shifts are typically referenced to nitromethane.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₁N₃O), the expected exact mass can be calculated.
Calculated Exact Mass of this compound
| Formula | Calculated Monoisotopic Mass (Da) |
|---|
The fragmentation pattern in HRMS would be expected to involve the loss of small molecules such as HCN, NH₃, and CO, as well as cleavage of the phenoxazine ring system. Analysis of phenoxazine derivatives often shows characteristic fragmentation pathways that can be used to confirm the core structure. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like aromatic amines. oup.comnih.govnih.gov For this compound, a suitable derivatization step, such as acetylation or silylation, might be necessary to increase its volatility and improve its chromatographic behavior. oieau.fr
The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. The mass spectrum obtained from the GC-MS would show the molecular ion peak (or the peak of the derivatized molecule) and a series of fragment ions. The fragmentation pattern would be a valuable fingerprint for the identification of the compound, even in complex mixtures. The analysis of other primary aromatic amines by GC-MS has established common fragmentation patterns that would be applicable here. chromforum.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. Although specific MALDI-MS studies focusing solely on this compound are not prominent in the reviewed literature, the broader application of mass spectrometry, including high-resolution mass spectrometry (HRMS), has been crucial in the characterization of various phenoxazine derivatives. sielc.comnih.gov
For instance, HRMS has been successfully employed to confirm the chemical structure and purity of newly synthesized phenoxazine-based emitters for organic light-emitting diodes (OLEDs). rsc.org This technique provides highly accurate mass measurements, which enables the determination of the elemental formula of a compound, an essential step in the verification of a synthetic product. Given its molecular weight of approximately 213.24 g/mol , this compound and its derivatives are well-suited for analysis by mass spectrometric techniques to confirm their identity and structural integrity. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify functional groups within a molecule based on the absorption of infrared radiation. The characterization of phenoxazine derivatives frequently includes FTIR spectroscopy to confirm their molecular structures. nih.gov
For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key expected spectral features include:
N-H Stretching: The primary amine (-NH₂) groups at the 3 and 7 positions would show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) within the central phenoxazine ring would also show a distinct stretching band in a similar region.
C-N Stretching: Vibrations associated with the aromatic carbon-nitrogen bonds are expected in the 1250-1360 cm⁻¹ range.
C-O-C Stretching: The aryl ether linkage (C-O-C) of the phenoxazine core would produce strong, characteristic asymmetric and symmetric stretching bands, typically around 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹, respectively.
Aromatic C-H and C=C Stretching: The benzene rings would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
While a specific spectrum for this compound is not provided in the searched literature, the analysis of related structures confirms the utility of FTIR in verifying the presence of these key functional groups.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides fundamental information about the electronic transitions within a molecule and is essential for understanding the photophysical properties of phenoxazine compounds, which are widely explored for applications in optoelectronics.
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The absorption spectra of phenoxazine derivatives typically display distinct bands corresponding to π-π* and n-π* transitions. For example, a study on a 10-(Perylene-3-yl)-10H-Phenoxazine (PHP) photocatalyst identified an absorption peak at approximately 250 nm corresponding to the phenoxazine moiety. researchgate.net In comparison, the related compound 10H-phenothiazine shows absorption maxima at 252 nm and 316 nm. nih.gov
The introduction of substituents onto the phenoxazine core significantly influences the absorption properties. Electron-donating groups, such as the amino groups in this compound, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenoxazine core. The solvent environment can also play a role, with polar solvents often causing shifts in the absorption bands of phenoxazine dyes. nih.gov
Table 1: UV-Vis Absorption Data for Selected Phenoxazine Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λ_max, nm) | Reference |
|---|---|---|---|
| 10-(Perylene-3-yl)-10H-Phenoxazine | - | ~250 (Phenoxazine moiety) | researchgate.net |
This table presents data for derivatives and related compounds to infer the properties of this compound.
Photoluminescence and fluorescence spectroscopy reveal the radiative decay processes from the lowest singlet excited state (S₁) to the ground state (S₀). Phenoxazine derivatives are known for their fluorescent properties, which are highly tunable through chemical modification. For instance, some phenoxazine-based emitters display fluorescence maxima ranging from green to deep-red. rsc.org
The fluorescence intensity and emission wavelength of phenoxazine dyes are often sensitive to the surrounding environment. This solvatochromic effect, where a change in solvent polarity leads to a shift in emission wavelength, is a characteristic feature. nih.gov In many phenoxazine derivatives, increasing solvent polarity leads to a red-shift in emission but with a concurrent decrease in fluorescence quantum yield, which can be attributed to the formation of non-emissive aggregates or twisted intramolecular charge transfer (TICT) states. nih.gov The introduction of cyano groups into triarylboron/phenoxazine hybrids has been shown to significantly improve photoluminescence quantum yields (PLQYs). acs.org
Phosphorescence is the radiative decay from a triplet excited state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in longer lifetimes compared to fluorescence. The study of phosphorescence is crucial for applications in areas like organic light-emitting diodes (OLEDs), particularly for materials exhibiting thermally activated delayed fluorescence (TADF).
While direct phosphorescence data for this compound is scarce, studies on related structures provide valuable insights. For instance, a derivative of the structurally similar 10H-phenothiazine, when excited at 291 nm at a low temperature (77 K), shows a phosphorescence emission band with peaks at 434 nm and 457 nm. nih.gov In some phenoxazine-based TADF emitters, the phosphorescence spectra, measured at 77 K, are used to determine the energy of the T₁ state. rsc.org The small energy gap between the S₁ and T₁ states is a key requirement for efficient TADF. rsc.org
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The AIE phenomenon is often attributed to the restriction of intramolecular motion (RIM), including rotation and vibration, in the aggregated state, which blocks non-radiative decay channels and opens up the radiative decay pathway. nih.gov
Phenoxazine (PXZ) has been identified as a potent donor unit in molecules that exhibit both TADF and AIE characteristics. beilstein-archives.orgbeilstein-archives.orgresearchgate.net In such donor-acceptor systems, the twisting motion of the phenoxazine group in solution can lead to non-radiative decay. beilstein-archives.orgresearchgate.net In the aggregated state, this intramolecular twisting is physically hindered, which suppresses the non-radiative pathways and leads to strong fluorescence emission. beilstein-archives.orgresearchgate.net While AIE is a known property for many complex phenoxazine derivatives, it has not been explicitly documented for the simple this compound molecule itself. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Properties
Derivatives of this compound are prominent in the field of organic electronics, particularly for their application as emitters in Organic Light-Emitting Diodes (OLEDs). Their utility in this domain is often linked to their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in OLEDs. elsevierpure.comnih.gov
The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). elsevierpure.comnih.gov In phenoxazine-based molecules, this is typically achieved by creating a donor-acceptor (D-A) structure where the phenoxazine moiety acts as a potent electron donor. elsevierpure.comscilit.comrsc.org The spatial separation of the highest occupied molecular orbital (HOMO), located on the phenoxazine donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor unit, leads to a minimal ΔE_ST. elsevierpure.com This small energy gap facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, from which delayed fluorescence occurs. elsevierpure.combeilstein-journals.org
The performance of phenoxazine-based TADF emitters is evaluated based on several key parameters. For instance, modifying the molecular structure, such as by introducing methyl groups, can tune the S₁-T₁ energy levels and enhance the rISC rate, leading to a reduction in the TADF lifetime to as short as 800 nanoseconds in solution. acs.org Research has demonstrated that phenoxazine-triphenyltriazine derivatives can achieve a maximum external quantum efficiency (EQE) of 12.5% in green-emitting OLEDs. rsc.org By carefully designing symmetric D-A-D topologies, where phenoxazine is the donor, even smaller ΔE_ST values can be achieved compared to asymmetric designs. nih.gov Multi-resonance (MR) TADF materials incorporating phenoxazine have shown sharp green emissions with small singlet-triplet energy gaps of 0.13-0.16 eV and high photoluminescence quantum yields (PLQYs) up to 99% in doped films. rsc.org OLEDs fabricated with these MR-TADF emitters have reached high EQEs of up to 21.3%. rsc.org Furthermore, a novel emitter design using an interlocked unsymmetrical dual acceptor core with a phenoxazine donor has produced yellow OLEDs with an exceptional EQE of 31.5%. acs.org
Table 1: Photophysical Properties of Selected Phenoxazine-Based TADF Emitters
| Compound Type | ΔE_ST (eV) | PLQY (%) | Max EQE (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| Phenoxazine-Triphenyltriazine (PXZ-TRZ) | N/A | N/A | 12.5 | Green | rsc.org |
| Phenoxazine-Pyrimidine Derivative | N/A | ~100 (in film) | 29.1 | Green | acs.org |
| Multi-Resonance TADF (TPXZBN) | 0.16 | 99 (in film) | 21.3 | Green | rsc.org |
| Multi-Resonance TADF (DPXZCZBN) | 0.13 | 94 (in film) | 19.8 | Green | rsc.org |
| Interlocked Dual Acceptor (KCPOZ) | 0.04 | 86.2 (in film) | 31.5 | Yellow | acs.org |
| Phenoxazine-Dibenzothiophene Sulfoximine | <0.2 | N/A | 5.8 | Yellow-Orange | rsc.org |
X-ray Crystallography and Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions that govern the material's properties.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. ulb.ac.be For the parent 10H-phenoxazine molecule, SCXRD studies performed at 100 K revealed that it crystallizes in the monoclinic space group P2₁/c with two molecules in the unit cell. ulb.ac.beacs.org A notable feature of the unsubstituted phenoxazine crystal structure is a substitutional disorder, where the oxygen and nitrogen atoms occupy two opposite positions with a 50:50 probability. ulb.ac.beacs.org
The application of SCXRD extends to various derivatives of phenoxazine, providing crucial structural data. For example, the crystal structures of compounds like 10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazine and 10-N-piperidino acetyl phenoxazine have been determined, revealing their specific packing arrangements and molecular geometries. tandfonline.comresearchgate.net These analyses are fundamental for understanding structure-property relationships, particularly in materials designed for optical and electronic applications.
Table 2: Crystallographic Data for Unsubstituted 10H-Phenoxazine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | ulb.ac.be |
| Space Group | P2₁/c | ulb.ac.beacs.org |
| a (Å) | 9.033(5) | ulb.ac.be |
| b (Å) | 5.957(5) | ulb.ac.be |
| c (Å) | 16.299(5) | ulb.ac.be |
| β (°) | 101.50(5) | ulb.ac.be |
| Volume (ų) | 859.1(9) | ulb.ac.be |
| Temperature (K) | 100 | ulb.ac.beacs.org |
The phenoxazine ring system is not perfectly planar but adopts a characteristic folded or "butterfly" conformation along the N···O axis. The degree of this folding is quantified by the dihedral angle between the two outer benzene rings. In substituted phenoxazine derivatives, this dihedral angle can vary significantly depending on the nature and position of the substituents.
For instance, in a series of functionalized phenoxazines, the dihedral angle between the outer rings was found to be 10.08(14)° in one molecule and 4.93(15)° in another within the same crystal, indicating conformational polymorphism. acs.org In another derivative, the dihedral angle was reported as 4.23(9)°, with the central heterocyclic ring adopting a very shallow boat conformation. acs.org In contrast, the related phenothiazine (B1677639) ring system is generally more puckered, with dihedral angles around 21-23°. acs.org This structural flexibility is crucial as the conformation can influence the electronic properties, such as the extent of π-conjugation and the HOMO-LUMO separation, which are vital for applications like TADF.
Table 3: Selected Dihedral Angles in Phenoxazine Derivatives
| Compound/Feature | Dihedral Angle (°) | Reference |
|---|---|---|
| Fused-ring system (Molecule A) | 10.08(14) | acs.org |
| Fused-ring system (Molecule B) | 4.93(15) | acs.org |
| Compound with shallow boat conformation | 4.23(9) | acs.org |
| Nitro-substituted phenoxazine derivative (Molecule A) | 2.74(2) | acs.org |
| Nitro-substituted phenoxazine derivative (Molecule B) | 6.372(14) | acs.org |
The way phenoxazine molecules pack in the solid state is governed by a network of non-covalent intermolecular interactions. Despite the presence of an N-H group and an oxygen atom, which could potentially form strong hydrogen bonds, the crystal packing of unsubstituted phenoxazine is dominated by a classic herringbone arrangement, typical for aromatic molecules. ulb.ac.beacs.org
However, in substituted derivatives, intermolecular interactions can play a more direct role. Weak C-H···O and C-H···N hydrogen bonds are observed, which help to consolidate the crystal packing. acs.orgumons.ac.be In some nitro-substituted derivatives, N-H···O hydrogen bonds generate chains of molecules along a crystallographic axis. acs.org
Furthermore, π-π stacking interactions are a common feature in the crystal structures of aromatic compounds, including phenoxazine derivatives. nih.govresearchgate.netrsc.org These interactions, where the π-electron clouds of adjacent aromatic rings overlap, can significantly influence the material's charge transport and photophysical properties. rsc.org For example, in some helicene-phenoxazine TADF emitters, close intermolecular π-π contacts between phenoxazine units were found to create low-emissive excimers, which can suppress luminescence. rsc.org The control of these intermolecular forces is therefore critical in the design of efficient solid-state emitters.
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation, purification, and analysis of this compound and its derivatives, ensuring the purity of materials used in research and device fabrication.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenoxazine compounds. nih.govphcogres.com Reverse-phase (RP) HPLC is particularly well-suited for this purpose. mdpi.com
A specific RP-HPLC method has been reported for the analysis of a derivative, this compound, 10-benzoyl-N,N,N',N'-tetraethyl-. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. The separation is achieved under simple isocratic conditions with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is used in place of phosphoric acid. sielc.com This HPLC method is scalable, making it suitable for both analytical quantification and preparative separation for isolating impurities. sielc.com The development of such robust HPLC methods is crucial for quality control in the synthesis and application of phenoxazine derivatives. niscpr.res.inresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For a molecule like this compound, which possesses multiple functional groups and a propensity for use in various chemical applications, UPLC provides a powerful tool for purity assessment, quantification, and monitoring of chemical reactions.
The analysis of aromatic amines and heterocyclic compounds such as phenoxazine derivatives is well-suited to reverse-phase UPLC. In this mode of chromatography, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used in conjunction with a polar mobile phase. The retention of this compound is governed by its hydrophobic interactions with the stationary phase, which are modulated by the composition of the mobile phase.
Detailed research findings on the UPLC analysis of phenoxazine and its derivatives have established effective separation strategies. For instance, the analysis of a related compound, this compound, 10-benzoyl-N,N,N',N'-tetraethyl-, is achievable with a reverse-phase method, and it is noted that columns with smaller particle sizes (e.g., 3 µm or less) are suitable for rapid UPLC applications. sielc.com The mobile phase for such separations typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component. The aqueous phase is often modified with additives like formic acid or phosphoric acid to control the pH and improve peak shape by suppressing the ionization of free silanol groups on the stationary phase and ensuring the analyte is in a consistent ionic state. sielc.com
Table 1: Representative UPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Instrument | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Gradient | 10-90% B over 5 minutes |
| Estimated Retention Time | 2.5 - 3.5 minutes |
Note: This table represents a typical method for a compound of this nature. Actual retention time and optimal conditions may vary and would require method development and validation.
The choice of a C18 column with BEH (Ethylene Bridged Hybrid) particle technology offers excellent peak shape for basic compounds like this compound, especially when used with a low pH mobile phase containing an additive like formic acid. The formic acid helps to protonate the amine functionalities, leading to more symmetrical peaks and reproducible retention times. The gradient elution, starting with a high proportion of the aqueous phase and increasing the organic phase concentration, allows for the efficient elution of the compound from the column. Detection via UV-Vis spectroscopy is suitable due to the chromophoric nature of the phenoxazine ring system. For higher sensitivity and selectivity, coupling the UPLC system to a mass spectrometer (UPLC-MS) would be the preferred method, allowing for mass confirmation of the analyte peak.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of phenoxazine (B87303) derivatives. nih.gov This method offers a favorable balance between computational cost and accuracy, making it well-suited for studying the geometry, electronic structure, and other key characteristics of these molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other species and how it absorbs and emits light. youtube.com
For molecules like 10H-Phenoxazine-3,7-diamine, the HOMO is typically localized on the electron-rich phenoxazine core and the amino substituents, indicating its electron-donating character. umich.edursc.org The LUMO, conversely, represents the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color and electronic conductivity. rsc.org Introducing different functional groups can tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller gap. nih.govrsc.org
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 3.10 |
Electro-optical Properties Prediction
DFT calculations are a valuable tool for predicting the electro-optical properties of phenoxazine derivatives. nih.gov These calculations can forecast how the molecule will respond to an electric field and how it will interact with light. For instance, by calculating properties like the dipole moment and polarizability, researchers can gain insight into the molecule's behavior in electronic devices.
Computational studies on similar phenoxazine-based dyes have demonstrated the ability to predict their performance in applications like dye-sensitized solar cells. nih.gov By analyzing the electronic and optical properties, it is possible to screen potential candidates and identify those with the most promising characteristics for specific applications. nih.gov
Spectroscopic Data Rationalization (e.g., NMR, UV-Vis)
Computational methods are frequently used to rationalize and interpret experimental spectroscopic data. By simulating spectra, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis), and comparing them to experimental results, a deeper understanding of the molecule's structure and electronic transitions can be achieved.
For phenothiazines, which are structurally analogous to phenoxazines, DFT calculations have been successfully employed to analyze their NMR spectra. nih.gov Similarly, computational studies on phenoxazine derivatives have been used to interpret their UV-Vis absorption spectra, assigning specific electronic transitions to the observed absorption bands. nih.govresearchgate.net Typically, the spectra of phenoxazine compounds exhibit π-π* and n-π* transitions. nih.gov
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is specifically designed to study excited states and electronic transitions. rsc.orgaps.org This method is particularly useful for simulating UV-Vis absorption spectra and understanding the nature of the electronic excitations that give rise to the observed colors of compounds like this compound. nih.govresearchgate.net
TD-DFT calculations can provide detailed information about the energies of different excited states and the probabilities of transitions between the ground state and these excited states. rsc.org This information is invaluable for interpreting experimental spectra and for designing new molecules with specific light-absorbing or emitting properties. researchgate.net For example, TD-DFT has been used to investigate the photophysical properties of various phenoxazine-based dyes, helping to elucidate the mechanisms of their fluorescence and phosphorescence. nih.govresearchgate.net
Molecular Docking and Interaction Modeling (e.g., In silico adsorption, π-π interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is widely used in drug design and materials science to understand and predict molecular interactions. For phenoxazine derivatives, molecular docking can provide insights into how they might interact with biological targets or adsorb onto surfaces.
Studies on related phenoxazine compounds have utilized molecular docking to investigate their binding affinities with various microbial targets. nih.gov These simulations can help to identify key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the observed biological activity. The π-π stacking interactions, in particular, are a common feature of aromatic systems like phenoxazine and play a crucial role in the stability of molecular complexes.
Stereoelectronic Effects on Reactivity and Properties
Stereoelectronic effects, which encompass the influence of orbital overlap and electron distribution on molecular geometry and reactivity, play a crucial role in determining the chemical behavior of this compound derivatives. The amino groups at the 3 and 7 positions, along with substituents on the nitrogen atom of the phenoxazine core, significantly modulate the electronic properties and, consequently, the reactivity of the molecule.
Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating these effects. The substitution pattern on the phenoxazine core dramatically influences key thermochemical parameters that govern reactivity. For instance, the nature of substituents at the 3 and 7 positions has a pronounced effect on the N–H bond dissociation enthalpy (BDE), ionization energy (IE), and proton affinity (PA). nih.gov
Electron-donating groups (EDGs) such as amino (-NH2), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups at the 3 and 7 positions tend to decrease the N-H BDE, making the hydrogen atom more easily abstractable. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) increase the N-H BDE. nih.gov The amino group, in particular, has been shown to cause a significant decrease in the BDE. nih.gov These substituent-induced changes in BDE are critical for understanding the antioxidant potential and radical scavenging capabilities of these compounds.
The electronic nature of the substituents also impacts the ionization energy and acidity of the phenoxazine derivatives. EDGs generally lower the ionization energy, making the molecule easier to oxidize, a key property for its function as a reducing photoredox catalyst. nih.gov The interplay of these stereoelectronic effects is fundamental in tailoring the reactivity of phenoxazine-based compounds for specific applications.
A key structural feature of phenoxazine derivatives that influences their reactivity is the planarity of the tricyclic core. morressier.com Computational models have revealed that maintaining a planar conformation during a catalytic cycle is beneficial for the synthesis of well-defined macromolecules in organocatalyzed atom transfer radical polymerization (O-ATRP). morressier.com Deviations from planarity can affect the electronic conjugation and, consequently, the catalytic efficiency.
Table 1: Calculated Thermochemical Parameters for 3,7-Disubstituted Phenoxazine Derivatives
Data sourced from DFT (M05-2X/6-311++G(d,p)) calculations on 3,7-disubstituted phenoxazines. ΔBDE, ΔIE, and ΔPA represent the change in N-H Bond Dissociation Enthalpy, Ionization Energy, and Proton Affinity relative to the parent (unsubstituted) phenoxazine. A negative value indicates a decrease, and a positive value indicates an increase. nih.gov
Triplet State Engineering for Photoredox Catalysis
The application of this compound and its derivatives as organic photoredox catalysts is intricately linked to the properties of their electronically excited states, particularly the triplet state. Triplet state engineering, guided by computational chemistry, has emerged as a powerful strategy to design highly efficient phenoxazine-based photocatalysts. nih.govnewiridium.com
Upon photoexcitation, phenoxazine derivatives can populate a singlet excited state (S1), which can then undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T1). nih.govacs.org The efficiency of this ISC process, quantified by the triplet quantum yield (ΦISC), is a critical parameter. nih.gov A high triplet quantum yield is often desirable as the long lifetime of the triplet state increases the probability of bimolecular reactions, such as electron transfer, which are essential for photoredox catalysis. nih.gov
Computational modeling, especially time-dependent density functional theory (TD-DFT), has been pivotal in understanding and predicting the factors that govern triplet state formation and energy. newiridium.comnih.gov These studies have shown that the nature of the substituents on the phenoxazine core and at the nitrogen atom can be systematically varied to tune the triplet energies (ET) and excited-state reduction potentials. newiridium.comnih.gov
Modification of the phenoxazine core with electron-donating or electron-withdrawing groups can alter the triplet energies and oxidation potentials of the derivatives. newiridium.comnih.gov Furthermore, the introduction of specific N-aryl substituents can facilitate the formation of charge transfer (CT) excited states, which have been shown to promote efficient ISC. nih.govnih.gov For instance, N-naphthyl substituted phenoxazines have been computationally predicted and experimentally confirmed to exhibit spatially separated singly occupied molecular orbitals (SOMOs) in the triplet excited state, a characteristic of a CT species. nih.gov This charge transfer character can lead to near-unity triplet quantum yields. chemrxiv.org
Interestingly, research has also shown that a high triplet quantum yield is not always a prerequisite for effective photoredox catalysis in all applications. nih.govacs.org In some cases, reactions can proceed efficiently from the singlet excited state. nih.gov The interplay between the singlet and triplet state pathways is influenced by the specific photocatalyst structure and the reaction solvent. nih.govacs.org
Table 2: Photophysical Properties of Selected N-Aryl Phenoxazine Derivatives
Data compiled from studies on N-aryl phenoxazine derivatives for photoredox catalysis. The values are illustrative of the trends observed with different substituents. nih.govchemrxiv.org
Research Directions and Future Outlook
Exploration of Novel Derivatives and Architectures
The core structure of 10H-Phenoxazine-3,7-diamine offers significant opportunities for chemical modification to tailor its properties for specific applications. Future research will focus on the synthesis of novel derivatives and the construction of complex molecular architectures.
The amino groups at the 3 and 7 positions are prime sites for functionalization. The introduction of various aryl, alkyl, and heterocyclic moieties can significantly influence the compound's solubility, thermal stability, and electronic properties. For instance, attaching electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby fine-tuning its optical and electrical characteristics.
Furthermore, the nitrogen atom at the 10-position (N10) of the phenoxazine (B87303) ring provides another avenue for creating diverse molecular architectures. N-alkylation or N-arylation can be employed to create more complex structures, including dendrimers and polymers. These larger architectures can lead to materials with enhanced charge transport properties and improved film-forming capabilities, which are crucial for device fabrication.
A key area of exploration will be the development of donor-acceptor (D-A) type molecules based on the this compound core as the donor unit. By coupling it with various electron-accepting moieties, researchers can design materials with strong intramolecular charge transfer (ICT) characteristics. These ICT materials are highly sought after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.
The table below summarizes potential novel derivatives and their target applications.
| Derivative Type | Functionalization Strategy | Target Application |
| N-Aryl/Alkyl Substituted | Substitution at the 3,7-amino and 10-positions | Improved solubility and processability for solution-processed devices |
| Donor-Acceptor (D-A) | Coupling with electron-accepting units | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs |
| Dendrimeric Structures | Building dendritic wedges on the core | Enhanced light-harvesting and charge-transport in OPVs |
| Polymeric Systems | Incorporation into polymer backbones | Flexible and large-area electronic devices |
Enhancement of Optoelectronic Performance
A major focus of future research will be on enhancing the optoelectronic performance of materials derived from this compound. This involves optimizing key parameters such as photoluminescence quantum yield (PLQY), charge carrier mobility, and device stability.
For OLED applications, the design of new emitters with high PLQY is paramount. In the context of Thermally Activated Delayed Fluorescence (TADF), minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a critical strategy to achieve high exciton utilization efficiency. Molecular design principles, such as inducing a twisted conformation between the donor and acceptor units, can effectively reduce ΔEST.
Improving charge carrier mobility is another crucial aspect. For hole-transporting materials, modifications that promote intermolecular π-π stacking can enhance charge transport. This can be achieved by introducing planar aromatic substituents. Conversely, for applications requiring amorphous materials with isotropic charge transport, the introduction of bulky groups to prevent crystallization will be explored.
Device stability remains a significant challenge for organic electronic devices. Future work will investigate the impact of chemical modifications on the electrochemical and thermal stability of this compound derivatives. The development of materials with high glass transition temperatures (Tg) and robust electrochemical stability will be essential for long-lasting devices.
Advanced Computational Modeling and Prediction
Advanced computational modeling will play an indispensable role in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic and optical properties of novel derivatives before their synthesis.
These computational methods can be used to:
Predict HOMO/LUMO energy levels: This is crucial for designing materials with appropriate energy level alignment for efficient charge injection and transport in devices.
Calculate excited state energies (S1 and T1): This enables the in-silico screening of potential TADF emitters by predicting the ΔEST.
Simulate absorption and emission spectra: This allows for the prediction of the color and efficiency of potential OLED emitters.
Investigate molecular geometries and intermolecular interactions: This provides insights into how molecular packing will affect charge transport properties.
By combining computational screening with targeted synthesis, researchers can significantly reduce the time and resources required to develop new high-performance materials. Furthermore, machine learning and artificial intelligence are emerging as powerful tools to analyze large datasets from computational and experimental studies, enabling the prediction of structure-property relationships and the inverse design of materials with desired characteristics.
Integration into Hybrid Material Systems
The integration of this compound derivatives into hybrid material systems is a promising avenue for creating multifunctional materials with novel properties. This involves combining the organic component with inorganic materials such as quantum dots (QDs), metal nanoparticles, and metal-organic frameworks (MOFs).
In the context of light-emitting devices, hybrid systems comprising this compound-based emitters and inorganic quantum dots can lead to displays with improved color purity and stability. The organic component can act as a host material or an energy transfer donor to the quantum dots.
For photovoltaic applications, creating hybrid interfaces between this compound-based donor materials and inorganic acceptor materials like metal oxides (e.g., ZnO, TiO2) could lead to more efficient charge separation and collection.
Furthermore, the incorporation of these phenoxazine derivatives into porous materials like MOFs or covalent organic frameworks (COFs) can lead to the development of novel sensors and catalysts. The defined pore structure of these frameworks can be used to control the alignment and interaction of the phenoxazine units, leading to enhanced sensitivity and catalytic activity.
Q & A
Q. Methodological Recommendation :
- Use NMR (¹H/¹³C) to monitor reaction intermediates and confirm regiochemistry .
- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states favoring the desired product .
How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved during structural elucidation?
Advanced Research Focus
Discrepancies in NMR data, such as unexpected proton splitting or chemical shifts, may arise from tautomerism or solvent-dependent conformational changes. For instance, DMSO-d₆ can induce hydrogen bonding, altering resonance patterns in diamines . Cross-validation with X-ray crystallography or computational simulations (DFT) is critical to resolve ambiguities.
Q. Methodological Recommendation :
- Compare experimental NMR data with computed spectra (e.g., Gaussian or ORCA) to identify dominant tautomers .
- Perform variable-temperature NMR to detect dynamic equilibria in solution .
What pharmacological mechanisms underlie the potential of this compound derivatives in treating protein aggregation diseases like Alzheimer’s?
Advanced Research Focus
Derivatives such as N3,N3,N7,N7-tetramethyl-10H-phenothiazine-3,7-diamine have shown promise in inhibiting amyloid-β aggregation via π-π stacking and hydrophobic interactions . However, contradictory in vitro vs. in vivo efficacy data may arise from differences in blood-brain barrier permeability or metabolic stability.
Q. Methodological Recommendation :
- Use surface plasmon resonance (SPR) to quantify binding affinity to amyloid-β fibrils.
- Conduct pharmacokinetic studies (e.g., microdialysis) to assess CNS bioavailability .
How does the stability of this compound vary under oxidative or photolytic conditions, and what degradation products form?
Basic Research Focus
Phenoxazine derivatives are prone to oxidation at the central nitrogen, forming N-oxide byproducts. For example, 10-acetyl-10H-phenoxazine-3,7-diol degrades under UV light, producing quinone-like species . Stability assays under controlled O₂ levels and light exposure are essential for applications in photodynamic therapy.
Q. Methodological Recommendation :
- Monitor degradation via HPLC-MS with photodiode array detection to identify intermediates .
- Use ESR spectroscopy to detect radical species formed during photolysis .
What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
Basic Research Focus
Impurities such as residual solvents or synthetic intermediates (e.g., methylcyanoformimidate) can affect pharmacological activity. LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column offers high sensitivity for polar impurities .
Q. Methodological Recommendation :
- Validate methods per ICH Q2(R1) guidelines, including LOQ (≤0.1%) and linearity (R² > 0.995) .
- Use charged aerosol detection (CAD) for non-UV-active impurities .
How can researchers reconcile contradictory bioactivity data for this compound analogs across different cell lines?
Advanced Research Focus
Variability in cytotoxicity or antioxidant activity may stem from cell-specific uptake mechanisms or assay interference (e.g., autofluorescence). For example, MTT assays may underestimate viability in redox-active compounds due to direct tetrazolium reduction .
Q. Methodological Recommendation :
- Cross-validate bioactivity using orthogonal assays (e.g., ATP luminescence vs. resazurin).
- Perform confocal microscopy to quantify intracellular accumulation .
What strategies enhance the solubility of this compound derivatives for in vivo studies without compromising activity?
Advanced Research Focus
Poor aqueous solubility is a common limitation. Structural modifications, such as sulfonation (e.g., 10H-phenoxazine-3-sulfonic acid) or PEGylation, improve solubility while maintaining π-conjugation for bioactivity . Co-solvent systems (e.g., cyclodextrin complexes) can also be employed .
Q. Methodological Recommendation :
- Use Hansen solubility parameters (HSPs) to screen excipients .
- Conduct molecular dynamics simulations to predict aggregation propensity .
What ecological toxicity profiles are reported for this compound, and how can biodegradation pathways be assessed?
Basic Research Focus
Limited ecotoxicological data exist, but structural analogs like phenothiazines show moderate persistence in aquatic systems. OECD 301F biodegradation tests and Daphnia magna acute toxicity assays are recommended for preliminary risk assessment .
Q. Methodological Recommendation :
- Perform QSAR modeling to predict ecotoxicity endpoints (e.g., EC50 for algae) .
- Use LC-TOF-MS to identify transformation products in simulated wastewater .
How do substituents at the N10 position influence the photochemical activity of this compound in catalytic applications?
Advanced Research Focus
Electron-donating groups (e.g., acetyl or aryl) enhance excited-state lifetime and redox activity. For example, 10-phenyl derivatives exhibit superior photocatalytic efficiency in oxidative coupling reactions due to extended conjugation .
Q. Methodological Recommendation :
- Use transient absorption spectroscopy to measure triplet-state lifetimes .
- Correlate Hammett constants (σ) of substituents with catalytic turnover rates .
What computational approaches are effective for predicting the binding modes of this compound derivatives with biological targets?
Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can simulate interactions with targets like tau protein or acetylcholinesterase. However, force field parameterization for heterocyclic systems requires validation against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
